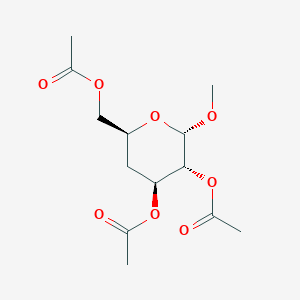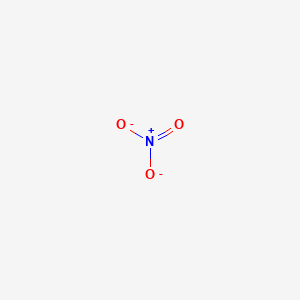
Yttrium phosphate
Overview
Description
Yttrium phosphate, with the chemical formula YPO₄, is the phosphate salt of yttrium. It occurs naturally as the minerals xenotime and weinschenkite. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
Yttrium phosphate has been found to interact with certain bacteria, such as the strain Mesorhizobium qingshengii J19, which exhibits high resistance to yttrium and has a remarkable yttrium accumulation capacity, particularly in the cell membrane . The interaction between this compound and this bacteria leads to the formation of this compound biocrystals .
Cellular Effects
Studies have shown that certain bacteria can accumulate yttrium, particularly in the cell membrane . This suggests that this compound may have an impact on cellular processes, potentially influencing cell function.
Molecular Mechanism
It has been observed that certain bacteria can accumulate yttrium in their cell membranes, suggesting that this compound may interact with biomolecules in the cell membrane .
Temporal Effects in Laboratory Settings
The formation of this compound biocrystals by bacteria suggests that this compound may have long-term effects on cellular function .
Metabolic Pathways
The ability of certain bacteria to accumulate yttrium in their cell membranes suggests that this compound may interact with enzymes or cofactors in these metabolic pathways .
Transport and Distribution
The accumulation of yttrium in the cell membranes of certain bacteria suggests that this compound may be transported to the cell membrane .
Subcellular Localization
The accumulation of yttrium in the cell membranes of certain bacteria suggests that this compound may be localized in the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium phosphate can be synthesized through several methods:
Reaction of Yttrium Chloride and Sodium Phosphate: [ \text{YCl}_3 + \text{Na}_3\text{PO}_4 \rightarrow \text{YPO}_4 \downarrow + 3 \text{NaCl} ]
Reaction of Yttrium Nitrate and Diammonium Hydrogen Phosphate: [ \text{Y(NO}_3)_3 + (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{YPO}_4 \downarrow + 2 \text{NH}_4\text{NO}_3 + \text{HNO}_3 ]
Reaction of Yttrium Oxide and Diammonium Hydrogen Phosphate: [ \text{Y}_2\text{O}_3 + 2 (\text{NH}_4)_2\text{HPO}_4 \rightarrow 2 \text{YPO}_4 + 2 \text{NH}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by mixing yttrium chloride and phosphoric acid at temperatures between 35°C and 40°C, followed by the addition of ammonia solution to precipitate this compound .
Chemical Reactions Analysis
Yttrium phosphate undergoes various chemical reactions, including:
Reaction with Concentrated Alkali: this compound reacts with concentrated alkali to form yttrium hydroxide. [ \text{YPO}_4 + \text{NaOH} \rightarrow \text{Y(OH)}_3 + \text{Na}_3\text{PO}_4 ]
Common Reagents and Conditions:
Oxidation and Reduction: this compound is generally stable and does not undergo significant oxidation or reduction under normal conditions.
Substitution Reactions: It can participate in substitution reactions where phosphate groups are replaced by other anions under specific conditions.
Major Products Formed:
Yttrium Hydroxide: Formed when this compound reacts with concentrated alkali.
Various Phosphate Salts: Depending on the reagents used, different phosphate salts can be produced.
Scientific Research Applications
Yttrium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems due to its stability and non-toxicity.
Medicine: Utilized in medical imaging and therapy, particularly in radiopharmaceuticals and positron emission tomography (PET) imaging.
Industry: Acts as a potential containment material for nuclear waste and is used in the production of luminescent materials for tanning lamps
Mechanism of Action
The mechanism by which yttrium phosphate exerts its effects is primarily through its ability to form stable complexes with other elements. In medical applications, this compound can be used to deliver radioactive isotopes to specific targets within the body, allowing for precise imaging and treatment. The molecular targets and pathways involved depend on the specific application and the form of this compound used .
Comparison with Similar Compounds
Yttrium phosphate can be compared with other rare earth phosphates such as lanthanum phosphate and gadolinium phosphate. These compounds share similar properties but differ in their specific applications and stability:
Lanthanum Phosphate (LaPO₄): Known for its use in optical devices and as a catalyst.
Gadolinium Phosphate (GdPO₄): Commonly used in medical imaging due to its paramagnetic properties.
Uniqueness of this compound:
Stability: this compound is highly stable under various conditions, making it suitable for long-term applications.
Versatility: It can be used in a wide range of fields, from industrial applications to advanced medical treatments
Properties
CAS No. |
13990-54-0 |
|---|---|
Molecular Formula |
H3O4PY |
Molecular Weight |
186.901 g/mol |
IUPAC Name |
phosphoric acid;yttrium |
InChI |
InChI=1S/H3O4P.Y/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI Key |
KWMKCPAIFULUBU-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[Y+3] |
Canonical SMILES |
OP(=O)(O)O.[Y] |
Key on ui other cas no. |
13990-54-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Yttrium phosphate?
A1: The molecular formula of this compound is YPO4. Its molecular weight is 201.858 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers employ various spectroscopic techniques to characterize this compound, including:
- Powder X-ray Diffraction (XRD): This technique identifies the crystalline phases present and determines lattice parameters. [, , , , , ]
- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and size of YPO4 particles. [, , , ]
- Energy-dispersive X-ray Spectroscopy (EDAX): Coupled with SEM, EDAX helps determine the elemental composition and stoichiometry of YPO4. [, , ]
- Fourier-transform Infrared Spectroscopy (FTIR): FTIR analysis identifies functional groups and confirms the presence of phosphate groups and water molecules. [, , ]
- Raman Spectroscopy: Provides complementary information to FTIR regarding the vibrational modes of the phosphate groups and the influence of dopants on the YPO4 structure. [, ]
- Photoluminescence (PL) Spectroscopy: This technique investigates the luminescent properties of YPO4, especially when doped with rare-earth ions. [, , , , , , ]
- X-ray Photoelectron Spectroscopy (XPS): This technique can be used to analyze the surface chemistry and oxidation states of elements in YPO4. []
Q3: Is this compound chemically compatible with other materials?
A5: this compound exhibits good chemical compatibility with certain materials, particularly at high temperatures. For instance, it demonstrates compatibility with yttrium aluminate (Y3Al5O12) up to at least 1600 °C. [, ] This compatibility makes YPO4 a suitable candidate for use as a weak interface in high-temperature composites. [, ]
Q4: What factors can influence the stability of this compound?
A4: The stability of YPO4 can be influenced by several factors, including:
- pH: this compound exhibits different solubilities and stabilities depending on the pH of the surrounding environment. [, ]
- Temperature: High temperatures can induce phase transformations and affect the stability of YPO4. [, ]
- Presence of Dopants: The incorporation of dopants, especially rare-earth ions, can alter the structural stability, thermal behavior, and chemical durability of YPO4. [, , ]
- Synthesis Method: Different synthesis methods can lead to variations in particle size, morphology, and consequently, the stability of YPO4. [, , , , ]
Q5: What are the potential applications of this compound in biomedicine?
A5: this compound holds promise for various biomedical applications, including:
- Radioimmunotherapy: this compound nanoparticles can be conjugated with targeting ligands for the targeted delivery of radioisotopes (like 90Y) to cancerous tissues. []
- In situ Cancer Radiotherapy: YPO4 microcapsules loaded with β-emitting radioisotopes are being explored for their potential in localized cancer treatment. []
- Bioceramics: this compound, in combination with hydroxyapatite, shows potential for use in machinable bioceramic composites for bone implants. [, ]
Q6: What are the potential applications of this compound in materials science?
A6: this compound's unique properties make it suitable for various materials science applications, including:
- High-temperature Composites: Due to its compatibility with Y3Al5O12, YPO4 is being investigated as a weak interface material in high-temperature composites. [, ]
- Phosphors: this compound doped with rare-earth ions like europium (Eu3+), terbium (Tb3+), and cerium (Ce3+) exhibits luminescent properties, making it suitable for applications in phosphors, LEDs, and display devices. [, , , , , ]
- Cool Coating Applications: Bismuth and vanadium-substituted YPO4 demonstrates potential as an environmentally friendly near-infrared (NIR) reflective pigment for cool coatings, potentially reducing energy consumption for cooling buildings. []
Q7: How is this compound used in analytical chemistry?
A9: this compound is utilized as a coprecipitant for the separation and preconcentration of trace metals from various matrices. [, , , ] This technique allows for the analysis of trace elements in complex samples like crude drugs, nickel chloride, and cobalt sulfate using methods like flame atomic absorption spectrometry (FAAS) and inductively coupled plasma atomic emission spectrometry (ICPAES). [, , , ]
Q8: Are there any computational chemistry studies on this compound?
A10: While the provided research papers don't delve deeply into extensive computational studies on YPO4 itself, some, like the one exploring the langbeinite-type this compound LiCs2Y2(PO4)3, utilize theoretical calculations to investigate properties like electronic band structure and nonlinear-optical coefficients. []
Q9: How does the structure of this compound relate to its activity in different applications?
A9: The structure of YPO4, particularly its surface properties and potential for doping, directly impacts its activity:
- Biomedical Applications: The ability to functionalize YPO4 nanoparticles with biomolecules like biotin for targeted delivery highlights the importance of surface modifications in enhancing its efficacy in applications like radioimmunotherapy. []
- Luminescence: Doping YPO4 with rare-earth ions like Eu3+ and Tb3+ modifies its electronic structure, leading to luminescence. The specific dopant and its concentration affect the emission color and intensity, broadening its application in phosphors and LEDs. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














